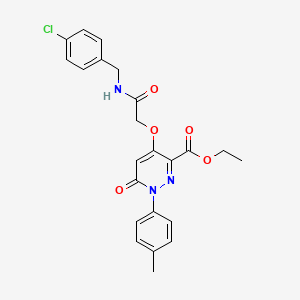

Ethyl 4-(2-((4-chlorobenzyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899733-72-3

Cat. No.: VC4413001

Molecular Formula: C23H22ClN3O5

Molecular Weight: 455.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899733-72-3 |

|---|---|

| Molecular Formula | C23H22ClN3O5 |

| Molecular Weight | 455.9 |

| IUPAC Name | ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C23H22ClN3O5/c1-3-31-23(30)22-19(12-21(29)27(26-22)18-10-4-15(2)5-11-18)32-14-20(28)25-13-16-6-8-17(24)9-7-16/h4-12H,3,13-14H2,1-2H3,(H,25,28) |

| Standard InChI Key | RMCRFIPSECMACP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C |

Introduction

Ethyl 4-(2-((4-chlorobenzyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazine derivatives. These compounds are known for their diverse biological activities, including potential antimicrobial and anti-inflammatory properties. The compound features a dihydropyridazine ring fused with a carboxylate and an ethoxy group, alongside an aromatic chlorobenzyl moiety.

Potential Applications

This compound has potential applications in pharmaceutical research, particularly in the development of new drugs with antimicrobial and anti-inflammatory properties. Research continues to explore its full potential in these areas, contributing to advancements in medicinal chemistry and drug development strategies.

Chemical Reactions and Modifications

Ethyl 4-(2-((4-chlorobenzyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo several chemical reactions to modify its structure and enhance its biological activity or alter its pharmacokinetic properties. These modifications are crucial for optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action for compounds like Ethyl 4-(2-((4-chlorobenzyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate generally involves interaction with specific biological targets. Data from pharmacological studies would provide insights into its efficacy and safety profile.

Characterization and Analysis

Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound. Spectroscopic methods like NMR and IR spectroscopy are used to confirm its structure and purity.

Table: Comparison with Similar Compounds

| Compound | Biological Activity | Application |

|---|---|---|

| Ethyl 4-(2-((4-chlorobenzyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | Antimicrobial, anti-inflammatory | Pharmaceutical research |

| Phenylthiazole acids | PPARγ agonist | Metabolic disorders |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume